molecular formula C14H26N2O3 B13018731 tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13018731
M. Wt: 270.37 g/mol
InChI Key: SFUWVBBWEVMQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.36784 g/mol . This compound is part of the diazaspirodecane family, which is characterized by a spirocyclic structure containing nitrogen atoms. It is primarily used in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves several steps. One common synthetic route includes the reaction of a diazaspirodecane precursor with tert-butyl chloroformate and methanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. Industrially, it finds applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methoxy group and tert-butyl ester moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1889292-38-9) is a compound with potential biological activity due to its unique spirocyclic structure. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1889292-38-9

The compound features a spirocyclic structure that contributes to its biological activity by influencing molecular interactions.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antidiabetic, and antitumor effects. The mechanisms typically involve:

  • Interaction with Biological Targets : The unique structure allows for specific binding to enzymes or receptors.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including:

Bacterial Strain Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliHigh inhibition
Pseudomonas aeruginosaModerate inhibition

These results suggest potential applications in treating bacterial infections.

Antidiabetic Activity

Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. For instance, the compound's ability to inhibit α-glucosidase was noted in several assays, indicating its potential as a therapeutic agent for managing diabetes.

Case Studies

  • Antimicrobial Screening
    A study conducted on various diazaspiro compounds revealed that this compound demonstrated comparable antimicrobial activity to established antibiotics like gentamicin against resistant strains of bacteria .
  • Antidiabetic Effects
    In another study focusing on α-glucosidase inhibitors, this compound showed promising results exceeding those of standard treatments like acarbose . This positions it as a candidate for further development in diabetes management.
  • Antitubercular Activity
    While specific data on this compound's antitubercular activity is limited, related diazaspiro compounds have shown significant efficacy against Mycobacterium tuberculosis, suggesting potential for similar effects .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-5-11(18-4)14(10-16)6-7-15-9-14/h11,15H,5-10H2,1-4H3

InChI Key

SFUWVBBWEVMQCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.